gamma-Secretase modulator 4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

γ-分泌酶调节剂4是一种小分子,可以调节γ-分泌酶的活性,γ-分泌酶是一种跨膜天冬氨酸蛋白酶复合物。γ-分泌酶对于β-淀粉样蛋白肽的生成至关重要,β-淀粉样蛋白肽与阿尔茨海默病的发病机制有关。 与直接抑制酶复合物的γ-分泌酶抑制剂不同,γ-分泌酶调节剂会将淀粉样前体蛋白的切割转移到产生更短、毒性更小的β-淀粉样蛋白肽 .

准备方法

合成路线和反应条件

γ-分泌酶调节剂4的合成涉及多个步骤,包括关键中间体的形成及其随后的功能化反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高收率和纯度 .

工业生产方法

γ-分泌酶调节剂4的工业生产需要将实验室合成放大到更大规模。这涉及优化反应条件,例如温度、压力和溶剂选择,以确保一致的质量和收率。 在工业环境中,使用连续流动反应器和自动化系统可以提高效率和可重复性 .

化学反应分析

反应类型

γ-分泌酶调节剂4会经历各种化学反应,包括:

氧化: 在分子中引入氧原子。

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团

常用试剂和条件

在这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如氢化锂铝)和亲核试剂(例如叠氮化钠)。 反应条件通常涉及特定的温度、pH值和溶剂,以实现所需的转化 .

主要形成的产物

科学研究应用

γ-分泌酶调节剂4在科学研究中具有广泛的应用,包括:

作用机制

γ-分泌酶调节剂4通过与γ-分泌酶复合物结合并改变其底物特异性来发挥作用。这种调节将淀粉样前体蛋白的切割转移到产生更短、毒性更小的β-淀粉样蛋白肽。 所涉及的分子靶标包括γ-分泌酶的γ-分泌酶亚基以及调节其活性的其他相关蛋白质 .

相似化合物的比较

γ-分泌酶调节剂4与其他γ-分泌酶调节剂相比是独一无二的,因为它具有特定的结合亲和力和调节曲线。类似的化合物包括:

布洛芬: 一种非甾体抗炎药,也可以调节γ-分泌酶的活性.

消炎痛: 另一种具有γ-分泌酶调节特性的非甾体抗炎药.

舒林酸硫化物: 一种舒林酸衍生物,可以选择性地降低致病性β-淀粉样蛋白肽的水平.

生物活性

Gamma-secretase modulators (GSMs) represent a promising therapeutic approach for Alzheimer's disease (AD) by altering the processing of amyloid precursor protein (APP) to reduce the production of neurotoxic amyloid beta (Aβ) peptides. Among these modulators, gamma-secretase modulator 4 (GSM-4) has garnered attention for its unique biological activity and potential implications in AD treatment.

GSM-4 selectively modulates the activity of gamma-secretase, an enzyme complex critical for cleaving APP. Unlike gamma-secretase inhibitors (GSIs), which completely block the enzyme's activity, GSMs like GSM-4 reduce the production of longer, aggregation-prone Aβ peptides (specifically Aβ42 and Aβ43) while increasing shorter, less toxic forms (Aβ37 and Aβ38). This modulation is believed to stabilize the GSEC/APP-CTF complex, facilitating continued processing of APP without significantly altering overall Aβ levels .

In Vitro Studies

In various cell line studies, GSM-4 has demonstrated consistent potency across different APP expression levels. This contrasts with GSIs, whose effectiveness can vary based on substrate concentration. Specifically, GSM-4 maintained an IC50 value that was stable regardless of APP expression levels, suggesting a unique mechanism of action that does not rely on substrate availability .

Table 1: IC50 Values of GSM-4 Across Different Cell Lines

| Cell Line Type | APP Expression Level | IC50 Value (µM) |

|---|---|---|

| CHO-2B7 | High | 0.5 |

| H4 | Low | 0.5 |

In Vivo Studies

A preclinical study involving rodents showed that GSM-4 could effectively eliminate the production of Aβ42 without the side effects typically associated with GSIs. The study indicated significant reductions in amyloid plaque formation and improvements in cognitive function markers in treated animals .

Phase II Clinical Trials

Recent Phase IIa clinical trials have investigated GSM-4 in individuals at risk for Alzheimer's disease. Preliminary results suggest that GSM-4 may slow cognitive decline and reduce amyloid accumulation in patients. The trial's design focused on measuring changes in Aβ levels and cognitive function over time .

Safety and Efficacy

GSMs like GSM-4 are considered to have a favorable safety profile compared to traditional GSIs. They do not completely inhibit gamma-secretase activity, which is essential for other physiological processes, thus potentially reducing adverse effects associated with complete inhibition .

属性

分子式 |

C23H19FN4O2 |

|---|---|

分子量 |

402.4 g/mol |

IUPAC 名称 |

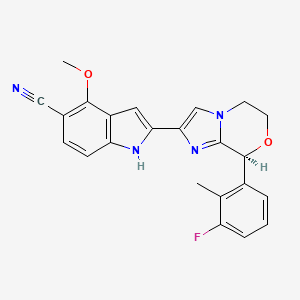

2-[(8S)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C23H19FN4O2/c1-13-15(4-3-5-17(13)24)22-23-27-20(12-28(23)8-9-30-22)19-10-16-18(26-19)7-6-14(11-25)21(16)29-2/h3-7,10,12,22,26H,8-9H2,1-2H3/t22-/m0/s1 |

InChI 键 |

UBJJQXXWGRHIDV-QFIPXVFZSA-N |

手性 SMILES |

CC1=C(C=CC=C1F)[C@H]2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N |

规范 SMILES |

CC1=C(C=CC=C1F)C2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。